N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
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Overview
Description
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene-1,2-diyl linkage flanked by phenylene groups, with methoxy-substituted aniline moieties attached to the phenylene rings. Its intricate structure allows for diverse chemical reactivity and potential utility in advanced materials and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] typically involves a multi-step process. One common method includes the condensation reaction of 4-methoxyaniline with a suitable ethene-1,2-diyl precursor under acidic conditions, often using p-toluenesulfonic acid as a catalyst . The reaction proceeds through the formation of intermediate imine derivatives, which are subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-purity N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline].
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The imine intermediates formed during synthesis can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] involves its interaction with specific molecular targets and pathways. The compound’s methoxy and aniline groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. In biological systems, it may modulate enzyme activity or disrupt cellular processes by binding to key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(E)-1,2-Ethenediyldi-4,1-phenylene]bis(4,6-diphenyl-1,3,5-triazine)
- 2,2′-(1,2-Ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole)
Uniqueness
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] stands out due to its specific substitution pattern and the presence of methoxy groups, which confer unique electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial.
Properties
CAS No. |
848153-57-1 |
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Molecular Formula |
C42H38N2O4 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
4-[2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C42H38N2O4/c1-45-39-23-15-35(16-24-39)43(36-17-25-40(46-2)26-18-36)33-11-7-31(8-12-33)5-6-32-9-13-34(14-10-32)44(37-19-27-41(47-3)28-20-37)38-21-29-42(48-4)30-22-38/h5-30H,1-4H3 |
InChI Key |
HAVGSGBHMVNTEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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